(4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone
Description
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS3/c1-7-9(18-13-12-7)10(15)14-3-5-17-11(14)8-2-4-16-6-8/h2,4,6,11H,3,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHGVIUTVPJIEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCSC2C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone represents a novel class of thiazolidinone derivatives that have garnered interest due to their diverse biological activities. Thiazolidinone compounds are known for their potential therapeutic applications, particularly in the fields of antimicrobial, anticancer, anti-inflammatory, and neuroprotective treatments. This article provides a comprehensive overview of the biological activities associated with this compound, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a thiazolidinone core integrated with a 1,2,3-thiadiazole moiety. The presence of sulfur and nitrogen in its structure enhances its pharmacological properties. The general structure can be represented as follows:
Antimicrobial Activity
Thiazolidinone derivatives, including the compound , have demonstrated significant antimicrobial properties. Research indicates that these compounds exhibit activity against various bacterial strains and fungi. For instance, a study highlighted that derivatives with 1,3,4-thiadiazole cores showed potent antibacterial effects against both Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of thiazolidinones is well-documented. A systematic evaluation revealed that several synthesized derivatives exhibited cytotoxic effects on various cancer cell lines. Notably, compounds containing the thiadiazole moiety were found to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 1: Cytotoxicity of Thiazolidinone Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4a | MDA-MB-231 | 15 | Apoptosis via oxidative stress |
| 4b | HCT116 | 20 | Mitochondrial dysfunction |
| 4c | HT29 | 18 | Cell cycle arrest |
Anti-inflammatory Activity
Inflammation is a key factor in many diseases, and thiazolidinones have been recognized for their anti-inflammatory properties. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha. The compound this compound has been reported to reduce inflammation markers in animal models .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial effects of various thiazolidinone derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that compounds with a methyl group at the 4-position of the thiadiazole ring exhibited enhanced activity compared to standard antibiotics .
- Evaluation of Anticancer Properties : In a comparative study involving several thiazolidinone derivatives, it was found that those incorporating thiophene rings showed significant cytotoxicity against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through caspase activation pathways .
Scientific Research Applications
Antimicrobial Activity
Thiazolidinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole core exhibit significant activity against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the thiadiazole and thiazolidinone structures enhances antimicrobial efficacy, making them potential candidates for developing new antibiotics .
Anticancer Activity
The compound has shown promising results in anticancer research. Studies indicate that derivatives of thiazolidinones exhibit cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effect of synthesized thiazolidinone derivatives on human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation compared to standard chemotherapy agents such as cisplatin .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound D | A-549 | 20 |
| Compound E | HepG-2 | 15 |
This highlights the potential of these compounds in cancer therapy .
Anti-inflammatory Effects
Compounds containing thiadiazole rings have been reported to possess anti-inflammatory properties. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.
Mechanism of Action
The anti-inflammatory action is attributed to the inhibition of key enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase .
Neuroprotective Effects
Emerging studies suggest that thiazolidinone derivatives may offer neuroprotective benefits, particularly in conditions like Alzheimer's disease. The mechanism involves acetylcholinesterase inhibition, which is crucial for enhancing cholinergic transmission.
Case Study: Acetylcholinesterase Inhibition
A series of thiazolidinone derivatives were synthesized and tested for their ability to inhibit acetylcholinesterase activity. The results demonstrated that certain compounds exhibited significant inhibitory effects, indicating their potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Core Heterocyclic Systems
Thiadiazole Derivatives :
The 4-methyl-1,2,3-thiadiazol-5-yl group is structurally similar to derivatives reported by Wawrzycka-Gorczyca and Siwek (2011), such as 4-ethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione . The methyl substituent at the 4-position of the thiadiazole ring enhances steric stability, while sulfur atoms contribute to π-stacking interactions in crystallographic packing .- Thiazolidine-Thiophene Hybrids: The 2-(thiophen-3-yl)thiazolidin-3-yl group differentiates this compound from analogs like 3-(4-hydroxyphenyl)-4-thiazolidinones ().
Crystallographic and Geometric Features
Crystal structures of related thiadiazole-triazole hybrids (e.g., 4-carboxymethyl-3-(4-methyl-1,2,3-thiadiazol-5-yl)-s-triazole-5-thione ) reveal bond lengths of 1.65–1.72 Å for C–S bonds in the thiadiazole ring, consistent with typical aromatic sulfur-containing systems. The thiophene-thiazolidine linkage likely adopts a planar conformation, similar to phenylidene analogs, but with slight torsional deviations due to sulfur’s van der Waals radius .
Pharmacological Activity Comparison
Antitumor Potential
Bhole and Bhusari (2010) synthesized (4-hydroxyphenyl)[5-substituted-1,3,4-thiadiazol-3-yl]methanones with IC₅₀ values ranging from 12–45 μM against breast cancer cell lines. The thiophene-substituted target compound may exhibit enhanced activity due to improved bioavailability compared to hydroxylated phenyl analogs, though direct cytotoxicity data are unavailable .
Antimicrobial and Anti-inflammatory Profiles
Compounds like 5-(Z)-arylidene-2-arylidenehydrazono-3-(4-hydroxyphenyl)-4-thiazolidinones () show moderate antimicrobial activity (MIC: 32–128 μg/mL). The thiophene substituent in the target compound could modulate activity by altering electron distribution or target binding affinity .
Multi-Component Condensation
The synthesis of the target compound likely involves a multi-step approach similar to :
Thiosemicarbazide and Chloroacetic Acid: Formation of the thiazolidinone core via cyclization.
Oxocompound Condensation : Introduction of the thiophen-3-yl group via Schiff base formation or nucleophilic substitution.
This contrasts with triazole-thiadiazole hybrids (), which utilize carbodiimide-mediated cyclization .
Solvent and Catalyst Systems
Reactions in DMF-acetic acid mixtures () are common for thiazolidinones, whereas ethanol/water systems () are preferred for triazole derivatives. The target compound’s synthesis may require polar aprotic solvents to stabilize intermediates .
Key Differentiators and Implications
- Structural Uniqueness : The combination of thiadiazole, thiazolidine, and thiophene groups distinguishes this compound from simpler triazole or phenyl-based analogs.
- Pharmacological Hypotheses: Enhanced lipophilicity from the thiophene group may improve blood-brain barrier penetration compared to 3-(4-hydroxyphenyl)-4-thiazolidinones .
- Synthetic Challenges : Steric hindrance from the methyl and thiophene groups may necessitate higher temperatures or longer reaction times compared to less-substituted derivatives .
Q & A
Q. What are the standard synthetic routes for preparing (4-Methyl-1,2,3-thiadiazol-5-yl)(2-(thiophen-3-yl)thiazolidin-3-yl)methanone?
The compound is synthesized via condensation and cyclization reactions. A typical method involves reacting thiosemicarbazide derivatives with chloroacetic acid and sodium acetate in a mixed solvent system (e.g., DMF and acetic acid) under reflux for 2–4 hours. Subsequent acidification yields the thiazolidinone core, while the thiadiazole moiety is introduced via coupling reactions with appropriate electrophiles. Key intermediates are purified by recrystallization from DMF-ethanol mixtures .
Q. Which spectroscopic techniques are critical for confirming the structure of this methanone derivative?
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹, C-S bonds at ~600–700 cm⁻¹).
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–8.2 ppm for thiophene/thiadiazole) and methyl/thiazolidinone substituents.
- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]⁺). Chromatographic purity (>95%) is confirmed via HPLC or TLC .
Q. How is the biological activity of this compound initially screened in academic research?
Primary assays include:
- Enzyme inhibition studies (e.g., kinases, proteases) using fluorometric or colorimetric substrates.
- Antimicrobial testing via disk diffusion or microbroth dilution against Gram-positive/negative bacteria.
- Cytotoxicity assays (MTT/XTT) on cancer cell lines (e.g., HeLa, MCF-7). Computational tools like PASS Online® predict target pathways (e.g., apoptosis modulation) .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclization of intermediates during synthesis?
The thiazolidinone ring forms via nucleophilic attack of the thiosemicarbazide sulfur on chloroacetic acid, followed by dehydration. Cyclization is acid-catalyzed, with sodium acetate acting as a base to deprotonate intermediates. Steric hindrance from the 4-methyl group on the thiadiazole ring slows reactivity, requiring optimized heating (70–80°C) .
Q. How can computational modeling resolve contradictions in observed vs. predicted biological activity?
Molecular docking (AutoDock Vina, Schrödinger Suite) identifies binding poses in target proteins (e.g., tubulin, EGFR). Discrepancies between in silico predictions and experimental IC₅₀ values may arise from solvent effects or protein flexibility. MD simulations (AMBER, GROMACS) refine binding affinity estimates by accounting for conformational dynamics .
Q. What strategies mitigate variability in NMR spectral data due to tautomerism?
Q. How do substituents on the thiophene ring influence reactivity in cross-coupling reactions?
Electron-donating groups (e.g., methoxy at thiophene-3-yl) enhance nucleophilic aromatic substitution (SₙAr) rates, while electron-withdrawing groups (e.g., nitro) favor Ullmann or Suzuki-Miyaura couplings. Steric effects from 2-substituents reduce Pd-catalyzed coupling efficiency by ~30% .
Q. What solvent systems optimize yield in large-scale synthesis?
Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but require careful pH control to avoid side reactions. Aqueous ethanol (1:1 v/v) balances reactivity and cost, achieving yields >75% at 50°C. Catalytic KI (5 mol%) accelerates thioether formation .
Key Challenges and Future Directions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
